molecular formula C7H5FLiNO2 B13128119 Lithium 6-fluoro-5-methylnicotinate

Lithium 6-fluoro-5-methylnicotinate

Cat. No.: B13128119
M. Wt: 161.1 g/mol
InChI Key: BPRXNIAYFDIFKT-UHFFFAOYSA-M
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Description

However, the available materials extensively discuss other lithium-based compounds with diverse industrial applications, including energy storage, drilling fluids, and battery electrolytes. This article leverages these resources to compare key lithium compounds, focusing on their structural, functional, and performance characteristics.

Properties

Molecular Formula

C7H5FLiNO2

Molecular Weight

161.1 g/mol

IUPAC Name

lithium;6-fluoro-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO2.Li/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

BPRXNIAYFDIFKT-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CC(=CN=C1F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium6-fluoro-5-methylnicotinate typically involves the reaction of 6-fluoro-5-methylnicotinic acid with a lithium-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, which react with the nicotinic acid derivative to form the lithium salt.

Industrial Production Methods: Industrial production of lithium6-fluoro-5-methylnicotinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Lithium6-fluoro-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, lithium6-fluoro-5-methylnicotinate is used as a precursor for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activity. Lithium is known for its effects on the central nervous system, and the incorporation of fluorine can modify the biological activity of the compound, making it a candidate for drug development.

Medicine: In medicine, lithium6-fluoro-5-methylnicotinate is explored for its potential therapeutic applications. Lithium compounds are used in the treatment of mood disorders, and the addition of fluorine may enhance their efficacy or reduce side effects.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as lithium-ion batteries. The presence of lithium and fluorine can improve the performance and stability of these materials.

Mechanism of Action

The mechanism of action of lithium6-fluoro-5-methylnicotinate involves its interaction with molecular targets in the body. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in mood regulation and neuroprotection . The fluorine atom can enhance the compound’s ability to cross biological membranes and reach its targets more effectively.

Comparison with Similar Compounds

Lithium Hypochlorite (LiOCl)

Applications : Primarily used as a strong oxidizer in water-based drilling fluids to degrade polymers (e.g., FLO-VIS) and loosen filter cakes .
Key Properties :

  • Physical form: White granular powder.
  • Solubility: 75.4 g/100 ml water at 25°C.
  • pH (1% solution): 11.
  • Reactivity: Highly reactive with acids (pH <7), requiring careful handling.

Advantages :

  • Reduces calcium scaling compared to calcium hypochlorite.

Disadvantages :

  • Liquid sodium hypochlorite is unstable in dry form, complicating transport.
  • Rapid reaction rates depend on concentration, temperature, and exposure time, limiting control in field applications .

Lithium Nickel Oxide (LiNiO₂)

Applications : Cathode material in lithium-ion batteries due to high theoretical capacity (170–200 mAh/g) .
Key Properties :

  • Structure: Layered "rock-salt" arrangement with alternating Li⁺ and Ni³⁺ layers.
  • Thermal stability: Low stability upon delithiation, leading to phase transitions (e.g., cubic spinel Li[Ni₂]O₄).

Advantages :

  • High energy density and long cycle life when paired with carbon anodes.
  • Partial substitution with Co or Al improves structural stability .

Disadvantages :

  • Complex synthesis due to Ni³⁺ instability.
  • Thermal degradation risks at high operating temperatures.

Lithium Hexafluorophosphate (LiPF₆)

Applications : Dominant electrolyte salt in lithium-ion batteries .
Key Properties :

  • Conductivity: High ionic conductivity in organic carbonates.
  • Thermal stability: Decomposes above 80°C, hydrolyzes in water.

Advantages :

  • Compatibility with lithium metal and graphite anodes.
  • Enables high-voltage operation (up to 4.5 V).

Disadvantages :

  • Sensitivity to moisture and high temperatures limits recycling efficiency .

Lithium Powder Electrodes

Applications: Anode material for lithium metal secondary batteries . Key Properties:

  • Morphology: Uniform dissolution during discharge; dendritic growth suppression at low current densities.
  • Cycling efficiency: Improved lifespan due to reduced volume changes.

Advantages :

  • Enhanced safety via inhibited dendrite formation.
  • Small volume fluctuations improve electrode integrity.

Disadvantages :

  • Requires precise current density control to maintain morphology.

Data Table: Comparative Overview of Lithium Compounds

Compound Application Key Properties Advantages Disadvantages References
Lithium Hypochlorite Drilling fluid oxidizer Solubility: 75.4 g/100 ml; pH 11; reactive with acids Reduces scaling, stabilizes clays Acid sensitivity, transport challenges
Lithium Nickel Oxide Battery cathode Layered structure; 170–200 mAh/g capacity; thermal instability High energy density, long cycle life Complex synthesis, thermal degradation
Lithium Hexafluorophosphate Battery electrolyte High conductivity; decomposes >80°C Voltage stability, compatibility Hydrolysis sensitivity
Lithium Powder Battery anode Dendrite suppression; uniform dissolution Improved safety, longer cycle life Requires controlled current density

Research Findings and Industrial Relevance

  • Energy Storage : LiNiO₂ and LiPF₆ are critical for high-performance batteries, though their thermal and hydrolytic instabilities drive research into safer alternatives .
  • Drilling Fluids : Lithium hypochlorite’s polymer-degrading efficiency is unmatched but demands stringent pH control to prevent hazardous reactions .
  • Recycling Challenges: LiPF₆’s hydrolysis susceptibility complicates recovery, prompting innovations in low-temperature recycling processes .

Biological Activity

Lithium 6-fluoro-5-methylnicotinate is a compound that combines lithium with a modified nicotinic acid derivative. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methyl group attached to the nicotinic acid backbone. This structural modification is believed to influence its biological activity significantly.

The mechanism of action of lithium compounds, particularly in the context of neuroprotection, has been well-studied. Lithium is known to inhibit glycogen synthase kinase-3 (GSK-3), leading to various neuroprotective effects. It also modulates neurotransmitter systems and promotes neurogenesis through the activation of brain-derived neurotrophic factor (BDNF) signaling pathways . The addition of fluorine in this compound may enhance its interaction with specific molecular targets, potentially increasing its efficacy compared to non-fluorinated analogs.

Neuroprotective Effects

Research indicates that lithium compounds exhibit significant neuroprotective properties. For instance, studies have shown that lithium can protect neuronal cells from apoptosis induced by various stressors, including excitotoxicity and oxidative stress . The neuroprotective effects are attributed to:

  • Inhibition of NMDA Receptors : Lithium reduces calcium influx through NMDA receptors, which is crucial in preventing excitotoxic damage .
  • Regulation of Inositol Levels : By decreasing inositol trisphosphate levels, lithium can induce autophagy, further protecting neuronal cells .

Antidepressant Activity

Lithium has long been recognized for its mood-stabilizing properties, particularly in the treatment of bipolar disorder. The compound's ability to enhance serotonin and norepinephrine signaling pathways contributes to its antidepressant effects .

Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of lithium in models of Alzheimer's disease. Lithium administration resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. The study highlighted the role of BDNF in mediating these effects, suggesting that lithium may promote synaptic plasticity through BDNF signaling pathways .

Study 2: Fluorinated Compounds in Drug Development

Research into fluorinated nicotinic acid derivatives has shown that the introduction of fluorine can enhance metabolic stability and bioavailability. A comparative analysis indicated that this compound exhibited superior binding affinity to nicotinic receptors compared to its non-fluorinated counterparts. This property could make it a valuable candidate for further pharmacological development.

Data Table: Comparison of Biological Activities

CompoundNeuroprotective EffectAntidepressant ActivityMechanism of Action
This compoundSignificantModerateGSK-3 inhibition, NMDA receptor modulation
Lithium carbonateModerateHighGSK-3 inhibition, serotonin modulation
Non-fluorinated nicotinic derivativeLowLowLimited receptor interaction

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